3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride
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Overview
Description
3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylbenzylamine and 2-aminobenzonitrile.
Formation of Intermediate: The initial step involves the reaction of 2,6-dimethylbenzylamine with 2-aminobenzonitrile under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinazoline ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a therapeutic agent in treating neurological disorders.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Receptor Binding: It binds to certain receptors in the nervous system, modulating their activity and potentially providing therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine
- 2,6-dimethylphenyl)-3-methylbutyric acid
- N-(2,6-dimethylphenyl)-N’-methylformamidine
Uniqueness
3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H20ClN3 |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-12-6-5-7-13(2)15(12)11-20-10-14-8-3-4-9-16(14)19-17(20)18;/h3-9H,10-11H2,1-2H3,(H2,18,19);1H |
InChI Key |
JFKLGEIDLNTHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2CC3=CC=CC=C3N=C2N.Cl |
Origin of Product |
United States |
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